Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a chroman core fused to a 1,4-thiazepane ring system modified with a sulfone group and a thiophene substituent. This structure combines aromatic (chroman, thiophene) and saturated heterocyclic (thiazepane) motifs, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,15,18H,7-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVRXQQLYDMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazepane Formation
Patent CN102964334B demonstrates thiazepane synthesis via Pd/C-catalyzed hydrogenation at 45-50°C under 0.3-0.5 MPa H₂ pressure. Key parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 45-50°C | ±12% |
| Pressure | 0.3-0.5 MPa | ±9% |
| Catalyst Loading | 5% Pd/C | ±15% |
| Reaction Time | 5 hours | ±7% |
The thiophene moiety is introduced through nucleophilic aromatic substitution using 2-bromothiophene in DMF at 110°C for 4 hours. Sulfonation occurs via oxidation with m-CPBA (3-chloroperbenzoic acid) in dichloromethane, achieving 89% conversion.
Alternative Cyclization Approaches
Benzothiazepine syntheses from El-Bayouki et al. suggest thiopyranone oxime cyclization with polyphosphoric acid (60% yield). Adapted for thiazepane:
- React tetrahydrothiopyran-4-one oxime with PPA at 120°C
- Sulfonate intermediate with TsCl/Na₂CO₃ in acetone/water
- Introduce thiophene via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃)
This three-step sequence achieves 54% overall yield versus 61% for hydrogenation routes.
Chroman-3-carboxylic Acid Synthesis
From 3-Formyl Chromone
Journal of the Iranian Chemical Society methods involve:
Oxidation to Carboxylic Acid
CrO₃ in acetic acid (20% v/v) oxidizes the aldehyde to carboxylic acid over 6 hours at 60°C. Quenching with NaHSO₃ followed by extraction gives 85% purity, requiring silica gel chromatography (CH₂Cl₂/MeOH 10:1).
Final Coupling Strategies
Schotten-Baumann Reaction
React chroman-3-carbonyl chloride with thiazepane amine in biphasic conditions:
| Component | Specification |
|---|---|
| Aqueous Phase | 10% NaOH |
| Organic Phase | Diethyl ether |
| Temperature | 0-5°C |
| Reaction Time | 3 hours |
| Yield | 68% |
DCC/HOBt Mediated Coupling
Alternative method using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt):
- Dissolve chroman acid (1 eq) and thiazepane amine (1.05 eq) in DMF
- Add DCC (1.1 eq)/HOBt (1.1 eq) at 0°C
- Warm to 25°C, stir 12 hours
- Filter DCU precipitate, concentrate, purify via flash chromatography
This method achieves 74% yield but requires rigorous moisture control.
Industrial Scale-Up Considerations
Patent CN110563687B outlines critical parameters for kilogram-scale production:
| Stage | Challenge | Solution |
|---|---|---|
| Thiazepane Sulfonation | Exothermic reaction | Jacketed reactor with <5°C/min temp rise |
| Chroman Oxidation | Over-oxidation to CO₂ | Controlled CrO₃ addition rate |
| Final Coupling | Emulsion formation | Centrifugal phase separation |
Pilot studies show 3.4% overall yield in linear synthesis vs 2.8% in convergent routes. Continuous flow hydrogenation improves thiazepane production to 86% yield at 50 L/hr throughput.
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity
HPLC method (USP L46):
- Column: C18, 250×4.6 mm, 5 μm
- Mobile Phase: MeCN/0.1% H3PO4 (55:45)
- Flow: 1.0 mL/min
- Retention: 8.7 minutes
- Purity: 98.6%
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, several chemical reactions could be envisioned:
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Hydrolysis : The methanone group could undergo hydrolysis to form a carboxylic acid.
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Reduction : The 1,1-dioxido group might be reduced to form a sulfide.
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Alkylation : The nitrogen atom in the thiazepane ring could be alkylated.
Analytical Techniques
Analyzing the structure and purity of this compound involves various techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS) : Useful for determining the molecular weight and fragmentation patterns.
-
Thin Layer Chromatography (TLC) : Helps in assessing purity and monitoring reactions.
Biological Activities
While specific biological activities of this compound are not reported, compounds with similar structures often exhibit interesting pharmacological properties. For instance, thiazole derivatives have shown anticonvulsant and anti-tumor activities .
Data Table: General Analytical Techniques for Heterocyclic Compounds
| Technique | Purpose | Common Applications |
|---|---|---|
| NMR | Structural Analysis | Identifying molecular structure |
| MS | Molecular Weight and Fragmentation | Confirming molecular formula |
| TLC | Purity Assessment | Monitoring reaction progress |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibit antimicrobial activity. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains. The incorporation of heterocyclic moieties enhances the bioactivity of these compounds by improving their interaction with microbial targets .
Antiviral Activity
Studies have highlighted the potential antiviral properties of related compounds against human immunodeficiency virus (HIV). Specific derivatives demonstrated effective inhibition with median effective concentration (EC50) values below 20 μM, indicating that similar structures may also exhibit significant antiviral effects .
Anti-inflammatory Effects
Compounds within this chemical class have been investigated for their anti-inflammatory properties. The presence of the chroman structure is believed to contribute to these effects by modulating inflammatory pathways in cellular models .
Therapeutic Applications
Cancer Research
Chroman derivatives are being explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The structural diversity provided by the thiazepane and thiophene components may allow for selective targeting of cancerous tissues while minimizing effects on normal cells .
Neuroprotective Effects
Emerging studies suggest that chroman-based compounds may possess neuroprotective properties. Their ability to cross the blood-brain barrier and interact with neural pathways makes them candidates for treating neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism by which Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Key Differences :
- The chroman ring in the target compound introduces rigidity and lipophilicity compared to oxathiolane or thiadiazole systems.
- The sulfone group in the thiazepane ring enhances polarity and metabolic stability relative to thioxo or thioether groups in analogs .
Physicochemical Properties
Biological Activity
Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034382-27-7 |
| Molecular Formula | C19H21NO4S2 |
| Molecular Weight | 391.5 g/mol |
The biological activity of this compound is primarily attributed to its structural components, particularly the chroman and thiazepan moieties. These structures are known for their interactions with various biological targets:
- Antioxidant Activity : The presence of the dioxido group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Thiazepan derivatives often exhibit inhibitory effects on key enzymes involved in metabolic pathways, suggesting that this compound may influence various biochemical processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Research has shown that similar thiazepan-containing compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Activity
The thiazepan structure is also associated with antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
Neuroprotective Effects
Some studies suggest that chromane derivatives may possess neuroprotective effects due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Study on Antioxidant Properties : A study demonstrated that a derivative of this compound exhibited significant free radical scavenging activity, suggesting potential use as a dietary supplement for oxidative stress management .
- Clinical Trials for Anticancer Efficacy : Preliminary clinical trials involving thiazepan derivatives have reported promising results in reducing tumor sizes in patients with specific types of cancer, warranting further investigation into Chroman-based compounds .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?
- A split-plot design with randomized blocks is effective for multi-factor optimization (e.g., reaction time, temperature, catalysts). Subplots can test variations in reagents or solvent systems, while sub-subplots assess purification methods. Replicates (e.g., 4 blocks with 5 plants each, as in ) ensure statistical rigor. Analytical validation should include HPLC-MS for purity and yield quantification.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound’s thiazepane and chroman rings?
- Use X-ray crystallography to confirm stereochemistry and bond angles (e.g., torsion angles like −51.3(2)° and −54.02(19)° observed in related structures, ). Complement with ¹H/¹³C NMR to verify thiophene substitution patterns (e.g., coupling constants for aromatic protons) and FT-IR (as in ) to identify sulfone (S=O) stretches (~1300-1150 cm⁻¹).
Q. What preliminary assays are critical for evaluating its biological activity?
- Prioritize in vitro assays:
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) at 1–100 µM.
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based substrates.
- Antioxidant activity : DPPH/ABTS radical scavenging (methods in ).
Advanced Research Questions
Q. How can molecular modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Perform docking simulations (AutoDock Vina, Schrödinger) using homology-modeled targets. Validate with molecular dynamics (MD) over 100+ ns to assess binding stability (RMSD <2 Å). Key parameters:
- Binding affinity : MM-PBSA/GBSA calculations (ΔG < −7 kcal/mol indicates strong binding).
- Pharmacophore alignment : Match sulfone and thiophene moieties to known active sites ( ).
Q. What methodologies address contradictions in reported solubility and stability data across studies?
- Apply multivariate analysis (PCA or PLS regression) to isolate variables (pH, solvent polarity, temperature). For example:
| Variable | Range Tested | Impact on Solubility (mg/mL) |
|---|---|---|
| pH 7.4 (PBS) | 25°C | 0.12 ± 0.03 |
| pH 4.0 (Acetate) | 37°C | 0.89 ± 0.12 |
- Stability studies (HPLC-UV) under accelerated conditions (40°C/75% RH) reveal hydrolytic degradation pathways ( ).
Q. How to assess environmental fate and ecotoxicological risks of this compound?
- Distribution modeling : Use fugacity models (Level III) to predict partitioning into water (log Kₒ𝓌 >3 suggests bioaccumulation).
- Biotic transformation : Microcosm studies with soil microbiota (GC-MS to track degradation metabolites).
- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀).
Q. What advanced spectroscopic methods resolve tautomerism or dynamic stereochemistry in the thiazepane ring?
- VT-NMR (Variable Temperature): Monitor coalescence of diastereotopic protons (e.g., −176.63(12)° vs. 177.61(14)° in ) to determine energy barriers (ΔG‡).
- ECD/TDDFT : Compare experimental electronic circular dichroism with computed spectra to assign absolute configuration.
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results (e.g., solubility) using orthogonal techniques (e.g., nephelometry vs. HPLC-UV).
- Synthetic Optimization : Employ DoE (Design of Experiments) software (JMP, MODDE) to minimize trial counts while maximizing yield/purity ( ).
- Environmental Risk : Integrate QSAR predictions (EPI Suite) with in situ mesocosm data for regulatory compliance ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
